N-Methylation Confers Protease Resistance: A Class-Level Advantage Over Non-Methylated Phenylalanine Derivatives
N-Methylation of phenylalanine in peptide sequences confers substantial resistance to proteolytic degradation, a property absent in non-methylated analogs like Cbz-DL-phenylalanine. This is a class-level effect observed across N-methyl amino acids. For example, homo-oligomers of N-methyl phenylalanine have been shown to be 'highly resistant' to proteolysis by both chymotrypsin and proteinase K, a finding that underpins the use of N-methylated building blocks for enhancing peptide stability in vivo [1].
| Evidence Dimension | Resistance to proteolytic degradation |
|---|---|
| Target Compound Data | Homo-oligomers of N-methyl phenylalanine exhibit high resistance to chymotrypsin and proteinase K [1] |
| Comparator Or Baseline | Non-methylated phenylalanine (e.g., Cbz-DL-phenylalanine) - susceptible to proteolysis |
| Quantified Difference | Not quantified in source, but described as 'highly resistant' vs. susceptible |
| Conditions | In vitro protease assays (chymotrypsin and proteinase K) |
Why This Matters
This evidence supports the selection of Cbz-N-methyl-DL-phenylalanine for the synthesis of peptide-based therapeutics or probes where enhanced in vivo stability and resistance to enzymatic degradation are critical.
- [1] PMC2962921. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem. Author manuscript; available in PMC 2010 Oct 24. PMID: 18780385. View Source
